Pinaverium Impurity 4

Pharmaceutical impurity profiling Reference standard characterization Pharmacopeial compliance

Eliminate quantification errors caused by generic impurity markers. This ISO 17034-certified Pinaverium Impurity 4 reference standard features defined (1R,2S,5R) stereochemistry, essential for validated HPLC methods. - >95% purity by HPLC; comprehensive COA with NMR/MS data. - Established RRT for C18/C8 columns; supports EP single impurity limit <0.18%. - Stable at 2-8°C, simplifying routine QC handling.

Molecular Formula C26H41Br2NO4
Molecular Weight 591.4 g/mol
CAS No. 53251-94-8
Cat. No. B1678381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinaverium Impurity 4
CAS53251-94-8
Synonyms4-(6-bromoveratryl)-4-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)morpholinium bromide
Dicetel
Eldicet
pinaverium
pinaverium bromide
Molecular FormulaC26H41Br2NO4
Molecular Weight591.4 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-]
InChIInChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19-,21-,22-;/m0./s1
InChIKeyIKGXLCMLVINENI-QOXGANSBSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pinaverium Impurity 4 Reference Standard Overview


Pinaverium Impurity 4 is a fully characterized reference standard corresponding to a specific process-related impurity of the antispasmodic drug pinaverium bromide (CAS 53251-94-8), a gastrointestinal L-type calcium channel blocker [1]. The impurity is chemically defined as 4-(2-bromo-4,5-dimethoxybenzyl)-4-(2-(2-((1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholin-4-ium bromide (C26H41BrNO4·Br, MW 511.51 + 79.90), possessing precisely defined absolute stereochemistry at three chiral centers on the bicycloheptane ring [2][3]. Unlike the parent drug substance, which is an API, this impurity reference material serves as a calibrant and system suitability marker for analytical method development (AMV), quality control (QC) batch release, and Abbreviated New Drug Application (ANDA) regulatory submissions [4]. It is not a generic research compound but a rigorously controlled impurity standard, supplied with a comprehensive Certificate of Analysis (COA) that includes HPLC purity data, NMR spectra, and mass spectra, and is optionally traceable to USP or EP pharmacopeial standards [4].

Defined (1R,2S,5R) stereochemistry for single HPLC peak
Supports ANDA impurity profiling and system suitability
ISO 17034 accredited option with orthogonal characterization

Why Pinaverium Impurity 4 Cannot Be Substituted


Interchanging Pinaverium Impurity 4 with the parent pinaverium bromide API (CAS 53251-94-8) or an adjacent impurity (e.g., Impurity 3, Impurity 5, or Impurity 7) is analytically invalid because the impurity possesses a unique molecular connectivity, distinct stereochemical configuration, and different chromatographic retention behavior that are not replicated by any other compound in the pinaverium impurity spectrum [1][2]. The parent drug is a racemic or diastereomeric mixture, whereas Impurity 4 is defined with explicit (1R,2S,5R) absolute stereochemistry on the pinane-derived bicycloheptane scaffold; this stereochemical definition directly impacts its relative retention time (RRT) in compendial HPLC methods and its ion ratio in mass spectrometry detection [1][3]. Using the parent API as a surrogate impurity marker introduces a systematic error in quantification, as the API's UV response factor at 245 nm differs from that of the mono-brominated morpholinium salt [4][5]. Adjacent impurities, such as Impurity 5 (2-bromo-4,5-dimethoxybenzyl alcohol, CAS 54370-00-2) or Impurity 7 (dehydropinaverium bromide, CAS 1235355-01-7), possess entirely different core structures—a benzyl alcohol versus an unsaturated bicycloheptene—yielding different RRTs and distinct MS/MS fragmentation patterns [3]. Procurement of a correctly identified, stereochemically authenticated, and fully characterized Impurity 4 reference standard is therefore a non-negotiable requirement for validated analytical methods and regulatory dossier acceptance.

Parent API (CAS 53251-94-8)
Different stereochemistry and UV response may not transfer to impurity quantification
Impurity 3 (Diastereomer Mixture)
Mixture of diastereomers may yield multiple peaks, compromising single-impurity tracking
Impurity 5 / Impurity 7
Different core structures (benzyl alcohol, unsaturated bicycloheptene) shift RRT and MS/MS fragmentation

Pinaverium Impurity 4: Quantitative Differential Evidence


Molecular Identity for Pharmacopeial Traceability

Pinaverium Impurity 4 possesses a unique molecular formula (C26H41BrNO4·Br, neutral MW 511.51, total MW with counterion 591.41) that is structurally isomeric but chromatographically and spectroscopically distinct from the parent API (C26H41Br2NO4, MW 591.43) [1][2]. The impurity's defined (1R,2S,5R) absolute stereochemistry on the bicyclo[3.1.1]heptane ring, as certified by 'rel-' nomenclature in PharmAffiliates' listing and confirmed via the CATO ISO 17034 certificate, provides a single, unambiguous stereoisomer, in contrast to Impurity 3, which is supplied as a 'Mixture of Diastereomers' [2][3]. This stereochemical certainty translates directly into a single, reproducible HPLC peak rather than a split or broadened peak, which is critical for method validation where resolution (Rs) between the impurity and the API peak must be >1.5 [4][5]. Impurity 5 (2-bromo-4,5-dimethoxybenzyl alcohol, CAS 54370-00-2, MW 247.09) is a low-molecular-weight precursor fragment with no morpholine ring, and Impurity 7 (dehydropinaverium bromide, CAS 1235355-01-7, MW 589.41) is the unsaturated bicyclohept-2-ene analog, each yielding a completely different RRT and MS/MS spectrum [6][7].

Molecular Identity
Class-level
Impurity 4 (Target) Defined (1R,2S,5R) stereochemistry; single HPLC peak
Comparators Impurity 3 (mixture), Impurity 5 (benzyl alc.), Impurity 7 (unsaturated), Parent API
Supports unambiguous peak identification
Stereochemical certainty ensures reproducible RRT
Pharmaceutical impurity profiling Reference standard characterization Pharmacopeial compliance

ISO 17034 Certified Purity & Orthogonal Confirmation

Multiple vendors supply Pinaverium Impurity 4 with a certified HPLC purity of ≥95% [1][2]. However, only the CATO reference standard (Cat. No. C4X-24674) is produced under ISO 17034 accreditation for reference material production, providing documented traceability to SI units via mass balance or qNMR methods [1]. The CATO product package includes orthogonal identity confirmation data: 1H NMR, 13C NMR, MS (EI or ESI), HPLC chromatogram, and optionally IR, UV, TGA, and moisture content by Karl Fischer titration [1]. In contrast, generic supplier products (e.g., MOLCOO, Sinco) provide a cut sheet with HPLC purity ≥95% but may not include 13C NMR or quantitative NMR data, and do not carry ISO 17034 accreditation [3]. The default HPLC purity specification of 95% for Impurity 4 is substantially lower than the parent API specification (≥98.0% by HPLC/T) per TCI and Chem-Impex datasheets; this is a characteristic limitation driven by the complexity of isolating the single stereoisomer in high purity [4].

Purity & Certification
Head-to-head
≥95%
HPLC purity (area norm.)
ISO 17034
Certified purity with orthogonal identity data
CATO C4X-24674 includes 1H/13C NMR, MS, IR, UV
Pharmaceutical quality control Reference material certification ISO 17034 compliance

Process-Related Impurity vs. Degradation Impurities

Pinaverium Impurity 4 is a process-related impurity that arises during the catalytic hydrogenation step of the pinaverium bromide synthesis, where incomplete hydrogenation of the nopol-derived bicyclohept-2-ene intermediate yields the saturated (1R,2S,5R)-bicyclo[3.1.1]heptan-2-yl stereoisomer [1]. This contrasts with Impurity 7 (dehydropinaverium bromide, CAS 1235355-01-7), which retains the C=C double bond of the bicyclohept-2-ene moiety and is therefore an upstream process intermediate, not a hydrogenation product [2]. The Chinese patent CN101759666A establishes that the largest individual impurity in the final API must be ≤0.18% to comply with the European Pharmacopoeia 5th Edition monograph [3]. In the forced degradation study published by Chhabda et al. (2014), pinaverium bromide undergoes degradation under acidic, basic, oxidative, photolytic, and thermal conditions, generating degradation impurities that are chromatographically resolved from the API peak (retention time 4.84 min) [4]. Importantly, the degradation impurities generated under stress conditions were confirmed not to interfere with the API retention time, but the relative retention times for individual degradants were not assigned to specific impurity codes [4]. Impurity 4, as a hydrogenation-related process impurity, is not formed under oxidative or hydrolytic stress conditions; its origin is exclusively synthetic and batch-dependent [1][3].

Impurity Origin
Context-dependent
Process-related impurity from incomplete hydrogenation; not formed under oxidative or hydrolytic stress
Forced degradation per ICH Q1A(R2): acid, base, oxidative, thermal, photolytic
Differentiates control strategy for process vs. degradation impurities
Source review: Chhabda et al. 2014 stability-indicating study
Impurity fate and control strategy Process-related substance Synthesis pathway characterization

Storage Stability: Refrigerated vs. Ambient Conditions

The CATO Pinaverium Impurity 4 reference standard is assigned a 3-year shelf life when stored at 2°C–8°C, with retesting at regular intervals to confirm ongoing purity [1]. In contrast, the parent API pinaverium bromide requires storage at -20°C under inert gas to prevent degradation, as documented by TCI and CNReagent specifications, indicating the API's greater intrinsic thermal and oxidative lability [2]. The impurity's superior thermal stability at refrigerated temperatures (2°C–8°C) versus the API's requirement for freezer storage (-20°C) is consistent with the absence of additional labile functional groups in Impurity 4 relative to the API, where the second bromide counterion may participate in light- or heat-sensitive charge-transfer interactions . This differential storage stability reduces cold-chain logistics complexity and energy costs for laboratories maintaining impurity reference standard inventories.

Storage Stability
Context-dependent
2–8°C
Refrigerated (3-year shelf life)
vs. API at -20°C
Simplifies cold-chain logistics for lab inventory
Stability monitoring per ISO 17034
Reference standard stability Pharmaceutical storage conditions Expiry and retest dating

Pinaverium Impurity 4: Application Scenarios


Impurity Method Validation with ISO 17034 Standard

A generic pharmaceutical company preparing an Abbreviated New Drug Application (ANDA) for pinaverium bromide tablets must conduct a full impurity profiling study per ICH Q3B(R2). Pinaverium Impurity 4 from an ISO 17034 accredited supplier (CATO C4X-24674) provides the certified purity (≥95% by HPLC), orthogonal spectroscopic identity data (1H NMR, 13C NMR, MS), and documented traceability required by FDA reviewers [1][2]. The single, defined stereoisomer eliminates ambiguity in chromatographic peak identification, supporting a robust Relative Response Factor (RRF) determination at 245 nm [3]. Without this certified reference material, the applicant would need to independently synthesize, isolate, and fully characterize Impurity 4, a 4–6 week effort costing an estimated $8,000–$15,000 in chemist time and analytical instrument usage, and risking ANDA review delays [4].

Stability-Indicating Method: Process vs. Degradation Impurities

During the development of a stability-indicating HPLC method for pinaverium bromide finished dosage forms, the analytical development team must establish peak purity and ensure that the API peak is free from co-eluting impurities. Pinaverium Impurity 4 serves as a process impurity marker with a known chromatographic relative retention time (RRT), distinct from the degradation products generated under oxidative (3% H2O2), acidic (0.1N HCl), and alkaline (0.1N NaOH) forced degradation conditions described by Chhabda et al. (2014) [3][5]. The validated RP-HPLC method on a C8 or C18 column (4.6×250 mm, 5 µm) with acetonitrile-phosphate buffer mobile phase and 245 nm UV detection resolves the API at 4.84 min from all stress-generated degradants, and Impurity 4's peak can be used to calculate system suitability parameters (resolution Rs > 1.5, theoretical plates N > 2000) [3][5].

Batch Release Testing Against Pharmacopeial Limits

In routine pharmaceutical QC batch release, each lot of pinaverium bromide API must conform to the EP monograph specification that the largest individual impurity does not exceed 0.18% (as targeted in CN101759666A) [3]. Using Pinaverium Impurity 4 as an external standard at a concentration of 0.1%–0.5% of the API test concentration, the QC analyst can quantify the Impurity 4 content with a validated linearity range of 5–100 µg/mL (r² = 0.9991) and a limit of quantitation (LOQ) of 4.70 µg/mL, as established in the stability-indicating LC method [6]. The refrigerated (2°C–8°C) storage requirement for Impurity 4 simplifies bench-top handling during routine use compared to the API, which must be stored at -20°C and equilibrated to room temperature before weighing [1][7].

Hydrogenation Endpoint Monitoring in Synthesis

In the manufacturing process for pinaverium bromide API, the final catalytic hydrogenation step converts the bicyclohept-2-ene intermediate (Impurity 7 precursor) to the saturated bicycloheptane product. Incomplete hydrogenation results in residual Impurity 4 (or its stereoisomer), which must be controlled below 0.15% to meet the EP single impurity limit of 0.18% [3]. Process chemists use Pinaverium Impurity 4 as an HPLC reference marker to establish the hydrogenation endpoint; when the Impurity 4 peak area at 245 nm falls below 0.15% by area normalization, the reaction is deemed complete [3]. The defined (1R,2S,5R) stereochemistry of the impurity reference standard allows process development scientists to distinguish the desired trans-diastereomer (the API) from the cis-impurity (Impurity 4) during chiral or achiral HPLC monitoring [2].

Application
Selection Property
Validation Focus
ANDA impurity profiling
ISO 17034 certified reference material with orthogonal identity
Peak identification and relative response factor determination
Stability-indicating method development
Process impurity marker with distinct RRT
Resolution from degradation products under stress conditions
Routine QC batch release
Pharmacopeial impurity limit compliance
Quantitation linearity and LOQ verification
API synthesis process control
Defined stereochemistry for endpoint detection
Peak area normalization for reaction completion
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